molecular formula C17H12FN5O2S B14136824 3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

Cat. No.: B14136824
M. Wt: 369.4 g/mol
InChI Key: NJMIJFATLCHSHR-SPJXWURQSA-N
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Description

3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of the Enylidene Group: The enylidene group can be formed through a condensation reaction between an aldehyde and a nitrophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Properties

Molecular Formula

C17H12FN5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12FN5O2S/c18-14-9-3-2-8-13(14)16-20-21-17(26)22(16)19-11-5-7-12-6-1-4-10-15(12)23(24)25/h1-11H,(H,21,26)/b7-5+,19-11+

InChI Key

NJMIJFATLCHSHR-SPJXWURQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-]

solubility

15 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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